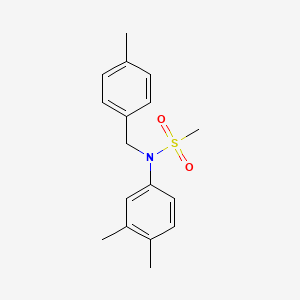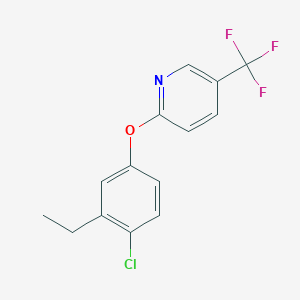
N-(2-anilino-2-oxoethyl)-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-anilino-2-oxoethyl)-2-chlorobenzamide, also known as ANCCA, is a small molecule inhibitor that has been widely studied in scientific research. It is a potent inhibitor of the histone acetyltransferase protein, TIP60, which is involved in various cellular processes such as DNA repair, transcriptional regulation, and apoptosis. ANCCA has been found to have potential therapeutic applications in cancer treatment due to its ability to induce cell death in cancer cells.
Applications De Recherche Scientifique
N-(2-anilino-2-oxoethyl)-2-chlorobenzamide has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment. It has been found to induce cell death in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-(2-anilino-2-oxoethyl)-2-chlorobenzamide has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. In addition to its potential as a cancer treatment, N-(2-anilino-2-oxoethyl)-2-chlorobenzamide has also been studied for its role in DNA repair and transcriptional regulation.
Mécanisme D'action
N-(2-anilino-2-oxoethyl)-2-chlorobenzamide functions as a potent inhibitor of the histone acetyltransferase protein, TIP60. TIP60 is involved in various cellular processes such as DNA repair, transcriptional regulation, and apoptosis. N-(2-anilino-2-oxoethyl)-2-chlorobenzamide binds to the catalytic domain of TIP60, preventing it from acetylating histone proteins and other substrates. This leads to the inhibition of various cellular processes that are dependent on TIP60 activity, ultimately resulting in cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2-anilino-2-oxoethyl)-2-chlorobenzamide has been found to induce cell death in cancer cells through the inhibition of TIP60 activity. This leads to the inhibition of various cellular processes that are dependent on TIP60 activity, ultimately resulting in cell death in cancer cells. N-(2-anilino-2-oxoethyl)-2-chlorobenzamide has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. In addition to its potential as a cancer treatment, N-(2-anilino-2-oxoethyl)-2-chlorobenzamide has also been studied for its role in DNA repair and transcriptional regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-anilino-2-oxoethyl)-2-chlorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in scientific research, and its mechanism of action is well understood. N-(2-anilino-2-oxoethyl)-2-chlorobenzamide has also been found to be effective in inducing cell death in various cancer cell lines, making it a promising candidate for cancer treatment. However, there are also limitations to using N-(2-anilino-2-oxoethyl)-2-chlorobenzamide in lab experiments. It has been found to be toxic to normal cells at high concentrations, which can limit its potential therapeutic applications. In addition, further studies are needed to determine the optimal dosage and administration of N-(2-anilino-2-oxoethyl)-2-chlorobenzamide for cancer treatment.
Orientations Futures
There are several future directions for the study of N-(2-anilino-2-oxoethyl)-2-chlorobenzamide. One direction is to further investigate its potential as a cancer treatment. This includes studying its efficacy in animal models and clinical trials. Another direction is to explore its role in DNA repair and transcriptional regulation. This includes identifying its downstream targets and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-anilino-2-oxoethyl)-2-chlorobenzamide for cancer treatment. Overall, N-(2-anilino-2-oxoethyl)-2-chlorobenzamide has the potential to be a promising candidate for cancer treatment and further research is warranted.
Méthodes De Synthèse
The synthesis of N-(2-anilino-2-oxoethyl)-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with N-(2-aminoethyl)aniline in the presence of triethylamine. The resulting product is then treated with oxalyl chloride and triethylamine to form the final product, N-(2-anilino-2-oxoethyl)-2-chlorobenzamide. The yield of N-(2-anilino-2-oxoethyl)-2-chlorobenzamide is typically around 60-70%, and the purity can be improved through recrystallization.
Propriétés
IUPAC Name |
N-(2-anilino-2-oxoethyl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-9-5-4-8-12(13)15(20)17-10-14(19)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBCGNAQAUMKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(2-hydroxyethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5823738.png)

![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5823759.png)



![ethyl 5-(1-azepanylcarbonyl)-2-[(4-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5823803.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5823811.png)
![8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5823815.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5823831.png)



![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5823860.png)